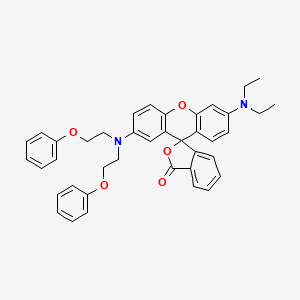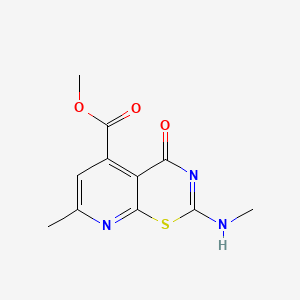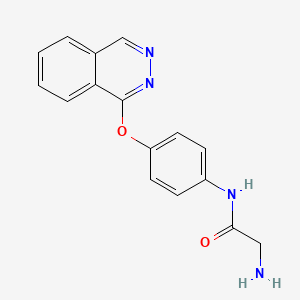
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an amino group, and a phthalazinyloxy moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazinyloxy intermediate. This intermediate is then reacted with an appropriate amine to form the final product. Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The use of palladium-based catalysts has been reported to improve the efficiency of similar reactions .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds exhibit similar biological activities and are used in various therapeutic applications.
Cyanoacetamides: Known for their versatility in chemical synthesis and biological activities.
Uniqueness
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- stands out due to its unique phthalazinyloxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
149365-46-8 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-amino-N-(4-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H14N4O2/c17-9-15(21)19-12-5-7-13(8-6-12)22-16-14-4-2-1-3-11(14)10-18-20-16/h1-8,10H,9,17H2,(H,19,21) |
InChI Key |
CRKQZQOXTPCPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



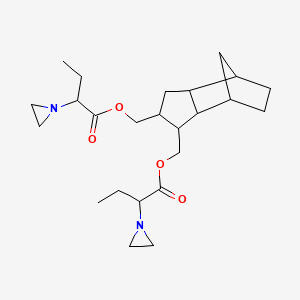


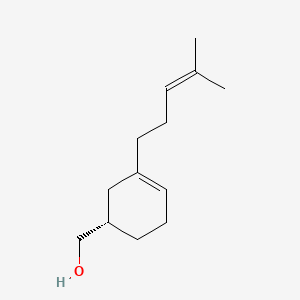
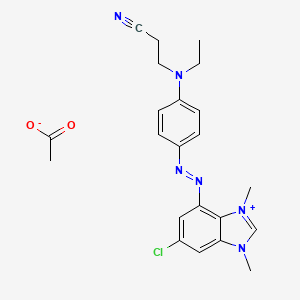

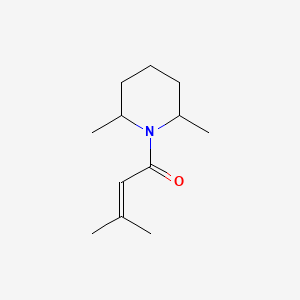

![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
